molecular formula C14H9Cl2NO B13095456 3,9-Dichloro-5-methoxyacridine CAS No. 88914-97-0

3,9-Dichloro-5-methoxyacridine

Cat. No.: B13095456
CAS No.: 88914-97-0
M. Wt: 278.1 g/mol
InChI Key: YMMJYJZATITPRM-UHFFFAOYSA-N
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Description

3,9-Dichloro-5-methoxyacridine is a chemical compound with the molecular formula C14H9Cl2NO and a molecular weight of 278.13 g/mol . It belongs to the acridine family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dichloro-5-methoxyacridine typically involves the chlorination and methoxylation of acridine derivatives. One common method includes the reaction of acridine with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 3 and 9 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,9-Dichloro-5-methoxyacridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Amino or thio derivatives of this compound.

    Oxidation Products: Oxidized acridine derivatives.

    Reduction Products: Reduced forms of the acridine ring.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Dichloro-5-methoxyacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

88914-97-0

Molecular Formula

C14H9Cl2NO

Molecular Weight

278.1 g/mol

IUPAC Name

3,9-dichloro-5-methoxyacridine

InChI

InChI=1S/C14H9Cl2NO/c1-18-12-4-2-3-10-13(16)9-6-5-8(15)7-11(9)17-14(10)12/h2-7H,1H3

InChI Key

YMMJYJZATITPRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C3C=C(C=CC3=C2Cl)Cl

Origin of Product

United States

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